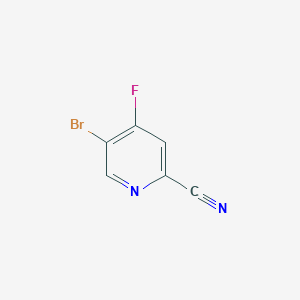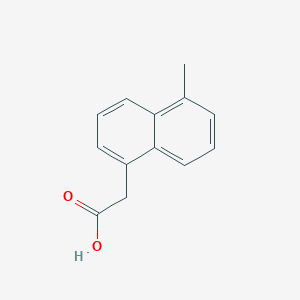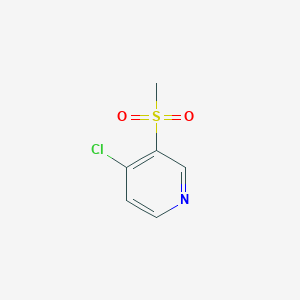
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an ethyl group at the 4th position on the indanone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzoyl chloride with cyclopentadiene, followed by chlorination at the 7th position. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as ultrasound irradiation can enhance reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 7-chloro-4-ethylindanone or 7-chloro-4-ethylindanoic acid.
Reduction: Formation of 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in antimicrobial and antifungal studies.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-inden-1-one: Lacks the chlorine and ethyl substituents, making it less reactive in certain chemical reactions.
3-Methyl-1-indenone: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Indanone: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
Uniqueness: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group influences its steric and electronic characteristics.
Eigenschaften
Molekularformel |
C11H11ClO |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
7-chloro-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChI-Schlüssel |
XPYYBHFMQKSCQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


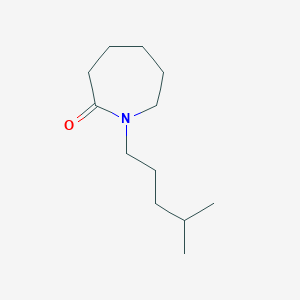

![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
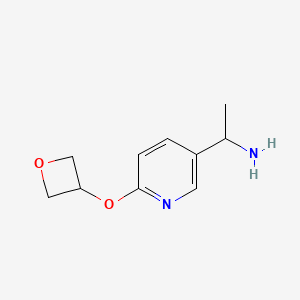
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

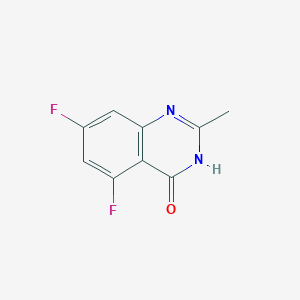
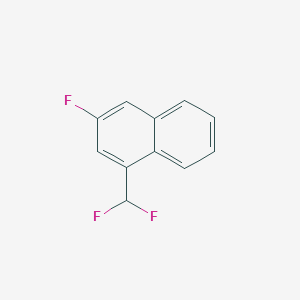

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
